![molecular formula C19H20N2O4S2 B2763598 4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 898367-00-5](/img/structure/B2763598.png)
4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family of compounds and has been synthesized using various methods.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound that combine thiazole and sulfonamide groups, both known for their antibacterial activity .
- Interestingly, the drug–peptide complex formed by combining this compound with the cell-penetrating peptide octaarginine demonstrates distinctive modes of action, different from the simple sum of its individual components .
Antibacterial Activity
Anticonvulsant Properties
Green Synthesis Methodology
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
It has been suggested that similar compounds may work in conjunction with cell-penetrating peptides to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase pathway .
Pharmacokinetics
Similar compounds have been investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides .
Result of Action
Similar compounds have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . Some of the synthesized compounds have shown low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
properties
IUPAC Name |
4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h5-10,12H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISBOQVIKESEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
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